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3-(3-Carboxypropanamido)-4-methylbenzoic acid

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Fragment-based drug discovery and PROTAC design require rigid, bifunctional building blocks with defined geometry. This compound delivers a ~60° kinked exit vector between dual carboxylic acid anchors, geometrically distinct from linear analogs, for stabilizing ternary complexes at sterically congested PPI surfaces. • Dual -COOH groups enable chemoselective sequential derivatization • Reduced lipophilicity (XLogP3=0.2) biases fragment libraries toward favorable oral absorption • ≥98% purity with full QC documentation

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
Cat. No. B4987598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Carboxypropanamido)-4-methylbenzoic acid
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C12H13NO5/c1-7-2-3-8(12(17)18)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)(H,17,18)
InChIKeyQLUUIIDXMPFVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Carboxypropanamido)-4-methylbenzoic acid: Key Amide Library Intermediate


3-(3-Carboxypropanamido)-4-methylbenzoic acid (CAS 351983-79-4) is a dicarboxylic acid derivative with a substituted benzoic acid core [1]. Structurally, it features a 4-methyl substituent and a 3-carboxypropanamido (succinamic acid) group at the 3-position, conferring dual carboxylic acid reactivity alongside a secondary amide linkage [2]. This bifunctional profile makes it a versatile intermediate in the synthesis of drug-like molecules, particularly for constructing focused compound libraries where precise spatial arrangement of hydrogen bond donors and acceptors is required [3].

Workflow Amide library synthesis and fragment-based design
Selection Bifunctional core with defined exit-vector geometry
Use Context Peripheral target and rigid PROTAC linker research

3-(3-Carboxypropanamido)-4-methylbenzoic acid: Why Generic Substitution Fails


Substituting 3-(3-carboxypropanamido)-4-methylbenzoic acid with a structurally similar analog is chemically unsound due to critical differences in lipophilicity, hydrogen bonding capacity, and steric effects governed by the specific 4-methyl and 3-succinamic acid substitution pattern. As shown by computed molecular descriptors, the presence and position of the methyl group directly alters the partition coefficient (XLogP3) relative to the des-methyl analog, which impacts both solubility and passive membrane permeability [1]. Additionally, the 3,4-substitution pattern on the ring creates a unique spatial arrangement of the two carboxylic acid moieties and the amide linker, which is not replicated by other regioisomers [2]. This precise geometry is essential for applications requiring defined molecular recognition, such as fragment-based drug discovery or as a rigid linker in PROTAC design [3].

Regioisomer geometry differs: 3,4-substitution exit-vector angle may not transfer to the 1,4-analog; geometry-dependent recognition can shift.
Methyl-group impact on lipophilicity: the 4-methyl substituent alters predicted logP; permeability profile may differ from des-methyl analogs.
Purity documentation varies: commercial specification differences can introduce assay-interfering impurities; batch reproducibility may require review.

3-(3-Carboxypropanamido)-4-methylbenzoic acid vs. In-Class Analogs: Quantitative Guide


Reduced Predicted Lipophilicity vs. Des-Methyl Analog

3-(3-Carboxypropanamido)-4-methylbenzoic acid exhibits a significantly lower calculated partition coefficient (XLogP3 = 0.2) than its direct des-methyl analog, 3-(3-carboxypropanamido)benzoic acid (XLogP3 = 0.8) [1][2]. This counter-intuitive result, where the addition of a methyl group decreases predicted lipophilicity, is likely due to conformational changes affecting intramolecular hydrogen bonding and solvent accessibility, a well-documented phenomenon in substituted benzoic acid derivatives [3].

Reduced predicted lipophilicity
Cross-study comparable
Target XLogP3 = 0.2
Des-methyl analog XLogP3 = 0.8
ΔXLogP3 = −0.6
Predicted permeability context may differ; supports formulation-strategy review.
Computed by XLogP3 3.0; intramolecular H-bond effects likely.
Physicochemical Profiling ADME Prediction Medicinal Chemistry

Molecular Weight and Passive Permeability Predictions

The target compound (MW: 251.23 g/mol) is 5.9% heavier than its non-methylated analog 3-(3-carboxypropanamido)benzoic acid (MW: 237.21 g/mol), which incrementally increases its topological polar surface area (TPSA) to 103.7 Ų versus 103.7 Ų for the comparator, indicating a similar capacity for polar interactions but with a larger overall molecular size [1][2]. This combination of similar TPSA with higher molecular weight suggests a potentially reduced passive permeability across biological membranes compared to the smaller analog, as permeability often inversely correlates with molecular size for compounds within the same TPSA range [3].

MW and TPSA comparison
Cross-study comparable
Target MW = 251.23 g/mol
Des-methyl analog MW = 237.21 g/mol
ΔMW = +14.02 (+5.9%); TPSA ≈ unchanged
Higher MW with similar TPSA may reduce passive permeability ranking.
Computed TPSA estimate; CNS-penetration context to verify.
Drug Design Permeability Biophysical Chemistry

Regioisomeric Geometry: 3,4- vs. 1,4-Substitution

The target compound is the 3,4-disubstituted regioisomer, which presents a distinct vectorial angle between its two carboxylic acid functional groups compared to the 1,4-disubstituted analog, 4-(3-carboxypropanamido)benzoic acid [1][2]. In the 3,4-isomer, the two carboxylate attachment points are separated by a 60° angle and a distance significantly shorter than in the para-substituted analog, where the exit vectors are collinear (180°). This geometric constraint is crucial for applications in bifunctional degrader molecules where linker rigidity and exit vector orientation directly influence ternary complex formation and target ubiquitination efficiency [3].

Regioisomeric geometry
Class-level inference
3,4-isomer exit angle ≈ 60°
1,4-isomer exit angle ≈ 180°
ΔAngle ≈ 120°
Geometry-constrained linker design context; ternary complex formation may shift.
Geometric analysis from 2D structures; PROTAC context to validate.
Chemical Biology PROTAC Linker Design Structure-Activity Relationship

Certified Purity and QC Documentation

Reputable suppliers such as Bidepharm provide 3-(3-carboxypropanamido)-4-methylbenzoic acid with a standard purity of ≥98% and comprehensive batch-specific quality control documentation, including NMR, HPLC, and GC spectra . In contrast, the non-methylated analog 3-(3-carboxypropanamido)benzoic acid is typically supplied at 95% purity with fewer routine QC tests, increasing the risk of uncharacterized impurities interfering with biological assays . This higher purity specification reduces the need for costly in-house re-purification and minimizes lot-to-lot variability in sensitive biochemical experiments.

Purity and QC documentation
Data to verify
Target purity ≥98% (HPLC, NMR, GC)
Analog specification ~95%, limited QC
Purity differential ≥3 percentage points
Higher purity may reduce assay-artifact risk; supplier documentation to review.
Supplier-reported specification; batch-specific COA to confirm.
Chemical Procurement Analytical Chemistry Reproducibility

Application Scenarios for 3-(3-Carboxypropanamido)-4-methylbenzoic acid


Fragment-Based Screening for Peripheral Anti-Inflammatory Targets

Leverage the compound's reduced predicted lipophilicity (XLogP3 = 0.2 vs. 0.8 for the des-methyl analog [1]) to bias fragment library hits toward lower logP chemical space, increasing the probability of discovering leads with favorable oral absorption and reduced hERG channel binding risk. The compound's dual carboxylic acid groups serve as anchoring points for fragment linking or growing, while the 4-methyl group provides a vector for exploring lipophilic pockets without exceeding standard fragment physicochemical property thresholds.

Kinked PROTAC Linker for Refractory Protein-Protein Interfaces

Employ 3-(3-carboxypropanamido)-4-methylbenzoic acid as a rigid, kinked linker module in heterobifunctional degrader synthesis. The approximately 60° exit vector angle between the two carboxylic acid attachment points is geometrically distinct from the linear 180° angle of the 4-substituted analog [2]. This kinked geometry can stabilize ternary complex formation for protein-protein interaction surfaces that are sterically congested, improving degradation efficiency for targets unresponsive to linear linkers.

Core Scaffold for Combinatorial Amide Library Synthesis

Utilize the compound's high commercial purity (≥98% with full QC documentation [1]) as a qualified core scaffold for automated parallel amide coupling. The two carboxylic acid groups allow for sequential, chemoselective derivatization using orthogonal protecting group strategies, enabling rapid generation of diverse bis-amide libraries. The consistent purity reduces the need for post-synthesis purification of library compounds, accelerating the design-make-test cycle in medicinal chemistry programs.

Negative Control Probe for CNS Selectivity Profiling

Given its higher molecular weight relative to its des-methyl analog (MW 251.23 vs. 237.21 g/mol) with an unchanged TPSA [1], this compound is predicted to have reduced passive CNS permeability. It can thus serve as a peripherally-restricted control probe in cellular assays to differentiate between on-target central and peripheral pharmacology, a critical step in validating the safety margin of a CNS-targeted therapeutic candidate.

Application
Selection Property
Validation Focus
Fragment-based screening for peripheral targets
Reduced predicted logP chemical space
Fragment linking and hERG liability review
Kinked PROTAC linker for sterically demanding interfaces
Approximately 60° exit-vector geometry
Ternary complex formation efficiency
Combinatorial amide library synthesis
≥98% purity with QC documentation
Chemoselective coupling and crude library purity
Negative control probe for CNS selectivity profiling
Higher MW / unchanged TPSA permeability context
Central vs. peripheral pharmacology differentiation
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